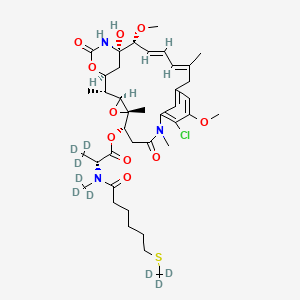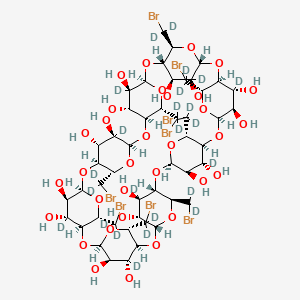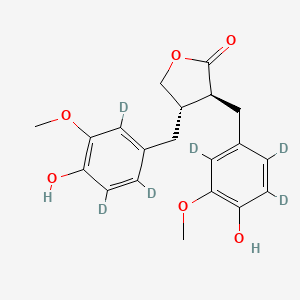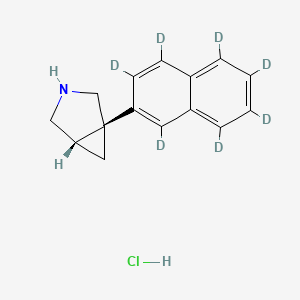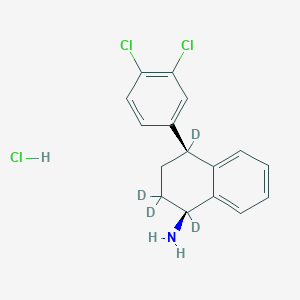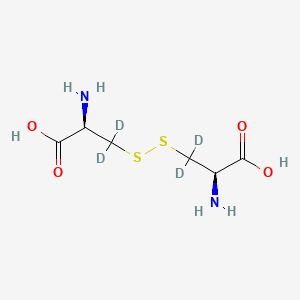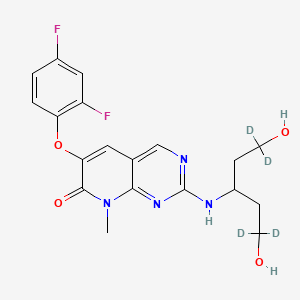
Pamapimod-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pamapimod-d4 is a deuterium-labeled derivative of Pamapimod, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. This compound is particularly valuable in the treatment of autoimmune diseases such as rheumatoid arthritis due to its selective inhibition of p38α and p38β isoforms .
Vorbereitungsmethoden
Pamapimod-d4 is synthesized through the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Pamapimod molecule. The synthetic route involves the selective deuteration of specific hydrogen atoms in the Pamapimod structure. The reaction conditions typically include the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Analyse Chemischer Reaktionen
Pamapimod-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pamapimod-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of drug metabolism and pharmacokinetics.
Biology: Employed in the investigation of cellular signaling pathways, particularly those involving p38 MAPK.
Medicine: Evaluated for its potential in treating autoimmune diseases such as rheumatoid arthritis and osteoclast-associated osteoporosis.
Industry: Utilized in the development of new therapeutic agents and in the study of drug-drug interactions
Wirkmechanismus
Pamapimod-d4 exerts its effects by selectively inhibiting the p38 MAPK pathway. This inhibition prevents the phosphorylation and activation of downstream targets such as c-Fos and nuclear factor of activated T cells c1 (NFATc1). The downregulation of NFATc1 leads to reduced expression of genes involved in inflammation and bone resorption, such as disintegrin and metalloproteinase domain-containing protein 12 (ADAM12). This mechanism is particularly relevant in the treatment of rheumatoid arthritis and osteoporosis .
Vergleich Mit ähnlichen Verbindungen
Pamapimod-d4 is unique due to its selective inhibition of p38α and p38β isoforms, with no activity against p38δ or p38γ isoforms. Similar compounds include:
Pamapimod: The non-deuterated form of this compound, which also inhibits p38 MAPK but with different pharmacokinetic properties.
SB203580: Another p38 MAPK inhibitor, but with less selectivity compared to this compound.
VX-702: A p38 MAPK inhibitor with a broader spectrum of activity, including inhibition of p38δ and p38γ isoforms.
This compound’s unique selectivity and deuterium labeling make it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C19H20F2N4O4 |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
6-(2,4-difluorophenoxy)-8-methyl-2-[(1,1,5,5-tetradeuterio-1,5-dihydroxypentan-3-yl)amino]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H20F2N4O4/c1-25-17-11(10-22-19(24-17)23-13(4-6-26)5-7-27)8-16(18(25)28)29-15-3-2-12(20)9-14(15)21/h2-3,8-10,13,26-27H,4-7H2,1H3,(H,22,23,24)/i6D2,7D2 |
InChI-Schlüssel |
JYYLVUFNAHSSFE-KXGHAPEVSA-N |
Isomerische SMILES |
[2H]C([2H])(CC(CC([2H])([2H])O)NC1=NC=C2C=C(C(=O)N(C2=N1)C)OC3=C(C=C(C=C3)F)F)O |
Kanonische SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


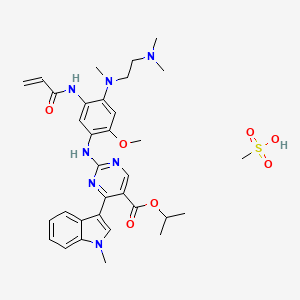
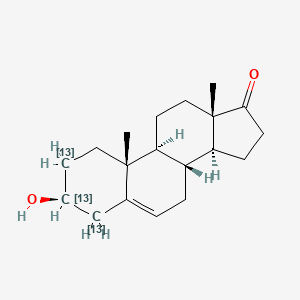
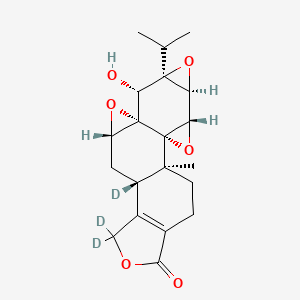
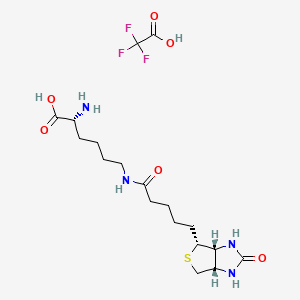
![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
